DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt
Brand Name: Vulcanchem
CAS No.: 1329610-57-2
VCID: VC0139640
InChI: InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1;
SMILES: CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Molecular Formula: C12H15NO7
Molecular Weight: 288.23

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt

CAS No.: 1329610-57-2

Cat. No.: VC0139640

Molecular Formula: C12H15NO7

Molecular Weight: 288.23

* For research use only. Not for human or veterinary use.

DL-threo-β-(3,4-Methylenedioxyphenyl)serine-13C2,15N Acetate Salt - 1329610-57-2

Specification

CAS No. 1329610-57-2
Molecular Formula C12H15NO7
Molecular Weight 288.23
IUPAC Name acetic acid;(2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1/i8+1,9+1,11+1;
Standard InChI Key MLMBILXCWROGFT-YVOIDUNUSA-N
SMILES CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O

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